molecular formula C16H12N2O3S B2504517 N-benzyl-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-42-9

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2504517
CAS No.: 476309-42-9
M. Wt: 312.34
InChI Key: CZAOVXBXYUIQKH-UHFFFAOYSA-N
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Description

N-Benzyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 476309-42-9) is a benzothiophene-derived carboxamide compound with the molecular formula C₁₆H₁₂N₂O₃S and a molar mass of 312.34 g/mol . The molecule consists of a benzothiophene core substituted with a nitro group at the 5-position and a benzyl carboxamide group at the 2-position. Key physicochemical properties include a predicted density of 1.382 g/cm³, a boiling point of 599.1±40.0 °C, and a pKa of 14.03±0.46 .

Properties

IUPAC Name

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAOVXBXYUIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group. This is followed by the benzylation of the resulting nitrobenzothiophene to attach the benzyl group. Finally, the carboxamide group is introduced through an amide formation reaction .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-benzyl-5-nitro-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is thought to involve interference with bacterial cellular processes, potentially through the formation of reactive intermediates from the nitro group.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been reported to inhibit the proliferation of neoplastic cells by inducing apoptosis and arresting cell growth. This is largely attributed to its ability to inhibit histone deacetylase, which plays a critical role in regulating gene expression related to tumor suppression . A detailed study showed that compounds similar to this compound could selectively induce terminal differentiation in cancer cells, suggesting its utility in cancer therapy .

Antimalarial Activity

This compound has also shown promise as an antimalarial agent. It targets both the liver and blood stages of the malaria parasite, Plasmodium falciparum, which is crucial for effective treatment strategies. In vitro studies have demonstrated its ability to inhibit parasite growth significantly, indicating potential for further development in malaria treatment .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for enhanced yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes. The optimization of these synthetic routes is essential for industrial applications and large-scale production.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
N-benzyl-5-amino-1-benzothiophene-2-carboxamideContains an amino group instead of a nitro groupPotentially different biological activity due to amino substitution
N-benzyl-5-chloro-1-benzothiophene-2-carboxamideChloro substitution at the 5-positionAltered reactivity and possibly different pharmacological properties
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamideTwo benzyl groups attached to nitrogenEnhanced steric effects and reactivity compared to single benzyl substitution

This table highlights how the presence of different functional groups can influence the biological activity and chemical behavior of benzothiophene derivatives.

Future Research Directions

Continued research on this compound is essential for elucidating its full therapeutic potential. Future studies should focus on:

  • Detailed mechanistic studies to understand its interactions with specific molecular targets.
  • Clinical trials to evaluate its efficacy and safety in humans.
  • Development of analogs with improved potency and selectivity against target diseases.

Mechanism of Action

The mechanism of action of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

(a) N-Methyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 478248-42-9)

  • Molecular Formula : C₁₁H₁₀N₂O₃S
  • Molar Mass : 250.27 g/mol

(b) N-Propyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-38-4)

  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Molar Mass : 264.31 g/mol
  • The propyl chain introduces increased hydrophobicity, which may influence membrane permeability in biological systems .

(c) N-(2,4-Dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS: 478248-47-4)

  • Molecular Formula : C₁₅H₈Cl₂N₂O₃S
  • Molar Mass : 379.26 g/mol
  • This compound was discontinued commercially, limiting further studies .

(d) N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide (CAS: 438531-46-5)

  • Molecular Formula : C₁₈H₁₃ClN₂O₅S
  • Molar Mass : 404.82 g/mol
  • The benzodioxol group introduces a fused oxygen-containing ring, which could enhance binding affinity in receptor-targeted applications. The chloro and nitro groups further modulate electronic effects .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound (476309-42-9) C₁₆H₁₂N₂O₃S 312.34 Benzyl, nitro High density (1.382 g/cm³), high boiling point
N-Methyl-5-nitro-1-benzothiophene-2-carboxamide (478248-42-9) C₁₁H₁₀N₂O₃S 250.27 Methyl, nitro Lower steric hindrance
N-Propyl-5-nitro-1-benzothiophene-2-carboxamide (477847-38-4) C₁₂H₁₂N₂O₃S 264.31 Propyl, nitro Increased hydrophobicity
N-(2,4-Dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (478248-47-4) C₁₅H₈Cl₂N₂O₃S 379.26 Dichlorophenyl, nitro Discontinued; electron-withdrawing Cl
N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-... (438531-46-5) C₁₈H₁₃ClN₂O₅S 404.82 Benzodioxol, chloro, ethyl, nitro Enhanced binding potential

Key Research Findings

  • Steric and Electronic Effects : The benzyl group in the parent compound provides steric bulk, which may hinder interactions in tightly packed molecular environments compared to smaller alkyl substituents like methyl or propyl .
  • Electron Modulation : Chlorine and nitro groups in derivatives like CAS 478248-47-4 and 438531-46-5 enhance electron-deficient character, possibly influencing reactivity in electrophilic substitution reactions .

Biological Activity

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : Approximately 288.33 g/mol
  • The compound features a benzothiophene core with a nitro group and a benzyl substituent, which may enhance its lipophilicity and biological activity compared to similar compounds.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve:

  • Bioreduction of the Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Interaction with Enzymes and Receptors : The benzothiophene core may modulate the activity of specific enzymes or receptors, contributing to its therapeutic effects.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Preliminary studies suggest:

  • Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against various strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

  • Cell Line Studies : In vitro assays on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have been conducted. The compound's efficacy was tested using the MTT assay, which measures cell viability .
Cell LineConcentration Tested (µM)Observed Effect
HeLa1, 5, 25No significant cytotoxicity observed
A5491, 5, 25No significant cytotoxicity observed

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the benzyl moiety significantly influence both activity and selectivity against targeted enzymes. For instance, electron-withdrawing groups at specific positions enhance anti-acetylcholinesterase (AChE) activity .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaKey Features
This compoundC15_{15}H12_{12}N2_{2}O3_{3}SContains a nitro group; potential for diverse biological activity
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamideC17_{17}H16_{16}N2_{2}O3_{3}SDual benzyl substitution enhances lipophilicity
5-Nitro-N-phenyl-1-benzothiophene-2-carboxamideC15_{15}H12_{12}N2_{2}O3_{3}SContains a phenyl instead of dibenzyl; different reactivity

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Anticancer Activity : A study evaluating the anticancer effects of benzothiophene derivatives found that modifications at the 5-position significantly influenced cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : Research on related nitro compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis, suggesting that structural analogs may offer similar benefits .

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